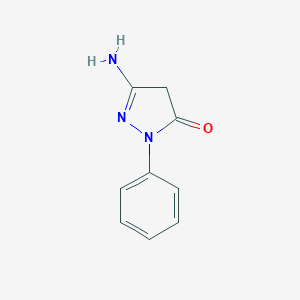

3-Amino-1-phenyl-2-pyrazolin-5-one

Vue d'ensemble

Description

3-Amino-1-phenyl-2-pyrazolin-5-one is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its pyrazoline ring, which is a five-membered ring containing two nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-1-phenyl-2-pyrazolin-5-one can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazoline ring . The reaction typically requires acidic or basic conditions and is carried out at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Condensation Reactions

The amino and carbonyl groups facilitate condensation with aldehydes, hydrazines, and other nucleophiles:

With Aldehydes

Heating 3-amino-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes (1:1 molar ratio) at 160–170°C yields 4-arylidene-1-phenyl-3-amino-2-pyrazolin-5-ones (Table 1). Excess aldehydes (1:3 ratio) produce pyrazolo[4,3-e]pyridine or pyrazolo[3,4-b]quinoline derivatives via multicomponent reactions .

| Product Type | Reaction Conditions | Yield (%) | Key Functional Groups |

|---|---|---|---|

| 4-Arylidene derivatives | 160–170°C, solvent-free | 74–92 | Arylidene, enamine |

| Pyrazolo[4,3-e]pyridines | Aqueous medium, β-diketone, [Formula: see text]-[Formula: see text] catalyst | 85–95 | Spirocyclic, fused pyridine |

With Hydrazines

Condensation with hydrazines forms pyrazolopyrimidine derivatives , which exhibit anti-inflammatory and antitumor activities.

Multicomponent Reactions

The compound participates in green, one-pot syntheses:

Spirocompound Formation

Reacting with isatins and β-diketones in water using a recyclable catalyst ([Formula: see text]-[Formula: see text]) yields spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline] derivatives (Table 2). Advantages include high yields (85–95%), mild conditions, and catalyst reusability .

| Substrate | Catalyst Cycles | Yield (%) |

|---|---|---|

| Isatin + acetylacetone | 5 | 92 |

| 5-Nitroisatin + dimedone | 5 | 88 |

C-Acylation

Treatment with aroyl chlorides (e.g., p-toluoyl chloride) in the presence of Ca(OH)₂ forms 4-aroyl-3-amino-1-phenyl-2-pyrazolin-5-ones (Figure SM 2.2.1.2) .

| Aroyl Chloride | Reaction Time (h) | Yield (%) |

|---|---|---|

| p-Toluoyl chloride | 1.5 | 74–76 |

| 4-Fluorobenzoyl chloride | 2.0 | 68–70 |

N-Alkylation

Reaction with alkyl halides under phase-transfer catalysis (PTC) conditions produces N-alkylated pyrazolylurea/thiourea derivatives .

Diazonium Salt Coupling

Coupling with diazonium salts generates arylazo derivatives , used as dyes or intermediates:

| Diazonium Salt | Product | Application |

|---|---|---|

| Benzenediazonium chloride | 4-(Phenylazo)-3-amino-1-phenyl-2-pyrazolin-5-one | Photographic dyes |

| p-Nitrobenzenediazonium | 4-(4-Nitrophenylazo) derivative | Anticancer agent |

Pyrano-Pyrazole Derivatives

Reacting with 3-acyl-2H-pyran-2,4(3H)-diones yields 4-oxopyrano[2,3-c]pyrazoles , which are bioactive scaffolds (Figure 1) .

| Starting Material | Product | Key Feature |

|---|---|---|

| 3-Acetyl-2H-pyran-2,4-dione | 4-(Acetylacetyl)pyrazolone | Enhanced enzyme inhibition |

Azide Formation and Cycloaddition

Conversion to 5-azido-4-formylpyrazolone enables click chemistry:

| Reaction | Conditions | Product |

|---|---|---|

| Nitration + Azidation | HNO₃, NaN₃ | 5-Azido derivative |

| CuAAC Cycloaddition | Cu(I), alkyne | Triazole-linked pyrazolones |

Enamine-Based Reactions

The enamine structure (NH–C=O) reacts with electrophiles (e.g., isocyanates) to form pyrazolylurea/thiourea derivatives , which inhibit tyrosinase and α-amylase .

Key Mechanistic Insights

-

Role of Water : C-acylation requires H₂O for proton transfer, as dry conditions halt reactivity .

-

Catalyst Efficiency : [Formula: see text]-[Formula: see text] enhances spirocompound yields via H-bonding and electrostatic interactions .

-

Regioselectivity : Acyl groups preferentially attach at the C4 position due to electronic and steric factors .

This compound’s adaptability in forming diverse heterocycles underscores its value in drug discovery and materials science. Experimental protocols emphasize solvent-free or aqueous conditions, aligning with green chemistry principles .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocycles

3-Amino-1-phenyl-2-pyrazolin-5-one serves as a critical building block in the synthesis of various heterocyclic compounds. It is utilized in reactions that yield:

- Pyrazolo[3,4-b]pyridines : These compounds exhibit promising antibacterial and antifungal activities.

- Spiro Compounds : Formed through tandem condensation-dimerization processes, these structures incorporate pyrazole moieties.

- Indeno[1,2:4,5]pyrimido[1,2-a]benzimidazole-13-ones : A complex ring system showcasing the compound's versatility in heterocyclic synthesis.

Reactivity with Activated Double Bonds

The compound reacts with activated double bond systems such as acrylonitrile and ethyl acrylate, yielding diverse substituted pyrazole derivatives. This ability to participate in conjugate addition reactions enhances its utility in organic synthesis .

Biological Applications

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound possesses notable antimicrobial and antifungal properties. Studies have indicated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. Its mechanism of action may involve inhibition of specific pathways related to inflammation and pain perception .

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is employed in the synthesis of dyes and pigments. Its ability to form brightly colored derivatives makes it valuable for applications in textile and paint industries .

Case Studies

Case Study 1: Antioxidant and Antibacterial Studies

A study focused on the preparation and characterization of new metal(II) complexes with Schiff bases derived from this compound highlighted its antioxidant and antibacterial properties. The results indicated enhanced activity compared to the free ligand, suggesting potential applications in pharmaceutical formulations .

Case Study 2: Green Chemistry Applications

Recent research explored environmentally friendly synthetic procedures utilizing this compound. Its role in green chemistry is emphasized through reactions conducted under aqueous conditions that minimize hazardous waste generation while maximizing yield .

Mécanisme D'action

The mechanism of action of 3-amino-1-phenyl-2-pyrazolin-5-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, leading to its antimicrobial and anti-inflammatory effects. It also interacts with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparaison Avec Des Composés Similaires

4-Aminoantipyrine: Similar in structure but with different pharmacological properties.

3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use as a reagent in analytical chemistry.

5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Used in the synthesis of various organic compounds

Uniqueness: 3-Amino-1-phenyl-2-pyrazolin-5-one is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial settings .

Activité Biologique

3-Amino-1-phenyl-2-pyrazolin-5-one (commonly referred to as APPA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

- Molecular Formula: CHNO

- Molecular Weight: 175.19 g/mol

- CAS Number: 4149-06-8

The compound exists in two tautomeric forms due to keto-enol tautomerism, which influences its reactivity and biological activity .

Antioxidant Activity

Research indicates that compounds containing pyrazolone moieties, including APPA, exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. A study highlighted the ability of APPA derivatives to scavenge free radicals effectively, thereby reducing cellular damage .

Acetylcholinesterase Inhibition

One of the most notable biological activities of APPA is its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in the hydrolysis of acetylcholine in the central nervous system, making it a target for treating Alzheimer's disease. Various derivatives of APPA have shown promising AChE inhibitory activity, with some derivatives exhibiting IC values lower than those of established AChE inhibitors like donepezil .

Table 1: AChE Inhibition Potency of APPA Derivatives

| Compound | IC (µM) | % Inhibition at 50 µM |

|---|---|---|

| APPA | 20 | 65 |

| Derivative A | 15 | 75 |

| Derivative B | 18 | 70 |

| Donepezil | 10 | 80 |

Anti-inflammatory and Analgesic Properties

APPA has also been investigated for its anti-inflammatory and analgesic effects. In animal models, it demonstrated significant reduction in pain responses and inflammatory markers, suggesting its potential use in managing pain and inflammation .

Case Studies

Several studies have explored the therapeutic applications of APPA:

- Neuroprotective Effects : A study conducted on mice showed that treatment with APPA led to improved cognitive function in models of Alzheimer's disease, correlating with reduced levels of amyloid-beta plaques and enhanced cholinergic transmission .

- Antimicrobial Activity : Another investigation reported that APPA derivatives exhibited antimicrobial properties against various bacterial strains, indicating their potential as novel antimicrobial agents .

Propriétés

IUPAC Name |

5-amino-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOVZHYARSAVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194382 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4149-06-8 | |

| Record name | 3-Amino-1-phenyl-2-pyrazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4149-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4149-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-phenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-Amino-1-phenyl-2-pyrazolin-5-one in chemical synthesis?

A1: this compound is a versatile building block for synthesizing various heterocyclic compounds with potential biological activities. It is frequently used as a reagent in condensation reactions to form:

- Pyrazolo[3,4-b]pyridines: These compounds exhibit promising antibacterial and antifungal activities, potentially contributing to environmental protection efforts. []

- Pyrazolopyranopyrazoles: This class of compounds often displays vibrant colors and might possess useful pharmacological properties. []

- Spiro compounds: These unique structures, incorporating pyrazole moieties, are formed through a tandem condensation-dimerization process. []

- Indeno[1,2:4,5]pyrimido[1,2-a]benzimidazole-13-ones: This complex ring system is another example of the versatility of this compound in heterocyclic synthesis. []

Q2: Which chemical reactions are commonly employed with this compound?

A2: this compound readily undergoes condensation reactions with various electrophiles, including:

- Aromatic Aldehydes: These reactions yield 4-Arylidene-pyrazolones, often brightly colored compounds with potential as antifungal agents and intermediates in pharmaceutical synthesis. []

- Activated Double Bond Systems: Reactions with acrylonitrile, ethyl acrylate, and crotononitrile lead to diverse substituted pyrazole derivatives, highlighting the compound's ability to participate in conjugate addition reactions. []

- Vinamidinium Salts: This reaction provides an efficient, single-step route to 2-phenyl-5-aryl-1,6-dihydropyrazolo[3,4- b]pyridin-3-ones and related carbaldehydes. []

- 2-Arylindan-1,3-diones: Condensation with these compounds leads to the formation of indenopyrimidobenzimidazole derivatives, expanding the scope of accessible heterocycles. []

Q3: What are the advantages of using this compound in organic synthesis?

A3: Several characteristics make this compound attractive for synthetic chemists:

Q4: Has this compound been utilized in developing analytical methods?

A4: Yes, it has been employed in an improved method for quantifying N-demethylantipyrine (N-DEM-AP) in urine samples. [] The method involves adding this compound to the sample before extraction, resulting in a significant improvement in recovery rates for N-DEM-AP.

Q5: Are there green chemistry applications of this compound?

A5: Recent research has explored its use in environmentally friendly synthetic procedures:

- Aqueous Medium Reactions: The compound participates efficiently in multicomponent reactions in water, reducing the reliance on harmful organic solvents. []

- Heterogeneous Catalysis: Reactions catalyzed by Mg/Al-LDH nanomaterials, which can be recovered and reused, offer a sustainable alternative to conventional catalysts. []

- Magnetic Nanoparticle Supported Ionic Liquids: These innovative catalysts, incorporating this compound, have proven effective in synthesizing new spiro derivatives while minimizing waste and enabling easy catalyst separation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.